

# An In-depth Technical Guide to 1-Boc-4carboxymethyl Piperazine

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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021

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Introduction: **1-Boc-4-carboxymethyl piperazine**, also known as tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a common scaffold in many pharmaceuticals, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a carboxymethyl group. This unique arrangement makes it a valuable building block, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

### **Core Chemical Properties**

**1-Boc-4-carboxymethyl piperazine** is an off-white to gray solid with a molecular formula of C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> and a molecular weight of 244.29 g/mol .[1] While extensive experimental data on its physical properties is not readily available in the public domain, some properties can be inferred from related compounds and supplier specifications.



Property	Value	Reference/Note
Molecular Formula	C11H20N2O4	[1]
Molecular Weight	244.29 g/mol	[1]
Appearance	Off-white to gray solid	[1]
Purity (by NMR)	≥97.0%	[1]
Melting Point	Not available	Data for the related Fmoc-4-carboxymethyl-piperazine is 118 - 126 °C.
Boiling Point	Not available	Predicted boiling point for a related indole derivative is 532.4±50.0 °C.
Solubility	Not available	The carboxymethyl group is expected to enhance solubility in polar solvents.
рКа	Not available	A predicted pKa for a related indole derivative is 2.14±0.30.

## **Synthesis and Experimental Protocols**

The synthesis of **1-Boc-4-carboxymethyl piperazine** typically involves the alkylation of the unprotected nitrogen of **1-Boc-piperazine**. A general and adaptable protocol is provided below, based on the synthesis of similar compounds.

#### Synthesis of **1-Boc-4-carboxymethyl piperazine**:

This procedure is based on the well-established nucleophilic substitution reaction of N-Bocpiperazine with a haloacetic acid derivative.

#### Materials:

- 1-Boc-piperazine
- Ethyl bromoacetate (or another haloacetic acid ester)



- Triethylamine (Et₃N) or another suitable base
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl) for acidification
- · Protocol:
  - Alkylation:
    - Dissolve 1-Boc-piperazine (1.0 eq) in an anhydrous solvent such as THF.
    - Add triethylamine (1.1 1.5 eq) to the solution.
    - To this stirring mixture, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
    - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Work-up (Alkylation):
    - Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
    - Concentrate the filtrate under reduced pressure to obtain the crude ester, tert-butyl 4-(ethoxycarbonylmethyl)piperazine-1-carboxylate.
    - The crude product can be purified by column chromatography on silica gel if necessary.
  - Hydrolysis:



- Dissolve the obtained ester in a mixture of THF and water.
- Add lithium hydroxide (or sodium hydroxide) (1.5 2.0 eq) to the solution.
- Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
- Work-up (Hydrolysis):
  - Remove the THF under reduced pressure.
  - Wash the aqueous layer with a non-polar solvent like hexane to remove any unreacted starting material.
  - Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with 1M HCl.
  - Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Concentrate the organic layer under reduced pressure to yield 1-Boc-4-carboxymethyl piperazine as a solid.

## **Analytical Characterization**

A certificate of analysis for **1-Boc-4-carboxymethyl piperazine** confirms that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥97.0% by NMR.[1] While the specific spectral data is not publicly available, the expected signals can be predicted.

#### Expected Spectroscopic Data:

- ¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the carboxymethyl group, and the methylene protons of the piperazine ring.
- 13C NMR: Resonances for the carbonyl carbons of the Boc and carboxymethyl groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the piperazine



ring.

• Mass Spectrometry: The molecular ion peak [M+H]+ would be expected at m/z 245.14.

## Role in Drug Development: A PROTAC Linker

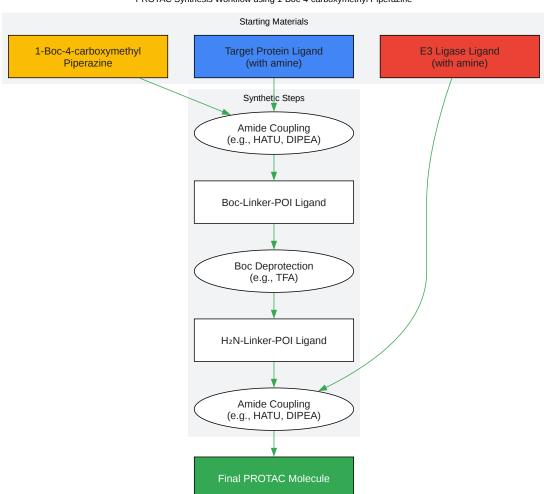
A significant application of **1-Boc-4-carboxymethyl piperazine** is its use as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of **1-Boc-4-carboxymethyl piperazine** is well-suited for this role. The carboxylic acid provides a reactive handle for conjugation to a ligand that binds the target protein or the E3 ligase, while the Boc-protected amine can be deprotected to allow for subsequent attachment of the other ligand. The piperazine ring itself can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

Experimental Workflow for PROTAC Synthesis using **1-Boc-4-carboxymethyl Piperazine**:

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **1-Boc-4-carboxymethyl piperazine** as a linker.





PROTAC Synthesis Workflow using 1-Boc-4-carboxymethyl Piperazine

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Caption: Generalized workflow for PROTAC synthesis.



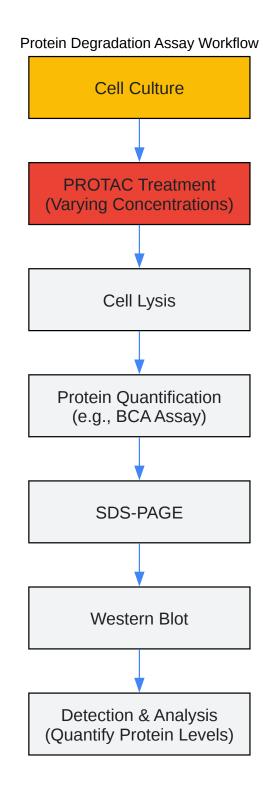




Protein Degradation Experimental Workflow:

Once a PROTAC is synthesized, its efficacy in degrading the target protein is assessed, typically through a Western blot experiment.





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### References

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